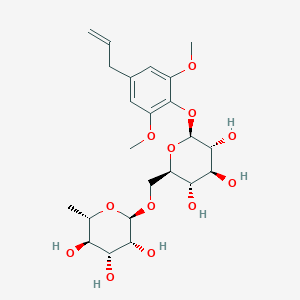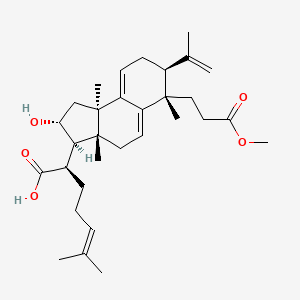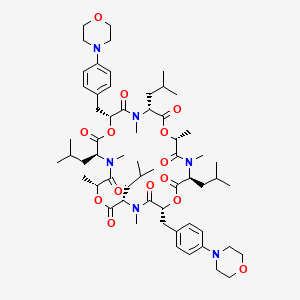![molecular formula C41H44N2O20 B11936217 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside CAS No. 290304-24-4](/img/structure/B11936217.png)
3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daun02 is a compound derived from the anthracycline family, which includes daunorubicin, doxorubicin, and adriamycin. These compounds are well-known for their use in anti-cancer treatments, particularly for tumors in the breast, bile ducts, esophagus, liver, and leukemia . Daun02 is a prodrug that is converted into daunorubicin by the enzyme β-galactosidase, making it a valuable tool in scientific research for targeting specific cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daun02 is synthesized as an anthracycline derivative. The synthesis involves the use of β-galactosidase to catalyze the conversion of Daun02 into daunomycin, which then causes apoptotic cell death and blockade of voltage-dependent calcium channels . The specific reaction conditions and industrial production methods are not widely documented, but the compound is known to be insoluble in water and ethanol, and soluble in DMSO with ultrasonic assistance .
Chemical Reactions Analysis
Types of Reactions
Daun02 undergoes several types of chemical reactions, primarily involving its conversion to daunorubicin. This conversion is catalyzed by β-galactosidase, leading to the formation of daunomycin . The major reactions include:
Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.
Substitution: The primary reaction involves the substitution of the prodrug Daun02 to active daunorubicin.
Common Reagents and Conditions
The most common reagent used with Daun02 is β-galactosidase, which catalyzes its conversion to daunorubicin . The reaction conditions typically involve the presence of this enzyme and suitable solvents like DMSO.
Major Products
The major product formed from the reactions involving Daun02 is daunorubicin, which is a potent topoisomerase inhibitor .
Scientific Research Applications
Daun02 has a wide range of scientific research applications, including:
Mechanism of Action
Daun02 exerts its effects by being converted into daunorubicin by β-galactosidase. Daunorubicin then inhibits topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition leads to the reduction of calcium ion-dependent action potentials in neuroblastoma cells . The molecular targets and pathways involved include the blockade of voltage-dependent calcium channels and the induction of apoptotic cell death .
Comparison with Similar Compounds
Daun02 is unique in its ability to be selectively activated by β-galactosidase, making it a valuable tool for targeting specific cells. Similar compounds include:
Daunorubicin: A direct anthracycline used in cancer treatment.
Doxorubicin: Another anthracycline with similar anti-cancer properties.
Adriamycin: Also part of the anthracycline family, used for similar purposes.
These compounds share similar mechanisms of action but differ in their specific applications and activation methods.
Properties
CAS No. |
290304-24-4 |
|---|---|
Molecular Formula |
C41H44N2O20 |
Molecular Weight |
884.8 g/mol |
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24?,25+,26-,31+,34-,37-,38+,39+,41?/m0/s1 |
InChI Key |
BOIXMGNMIWJAEW-SGVPLSEHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)

![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)


![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
